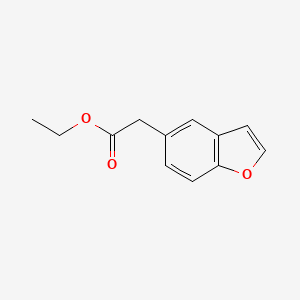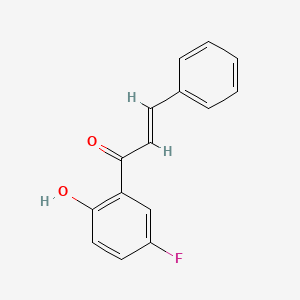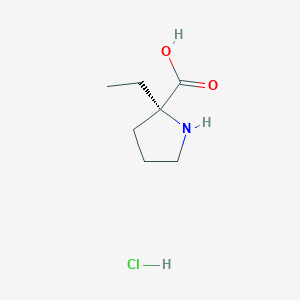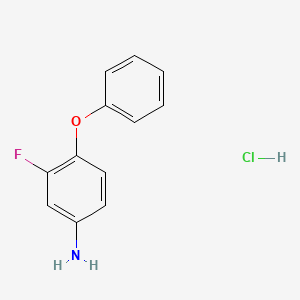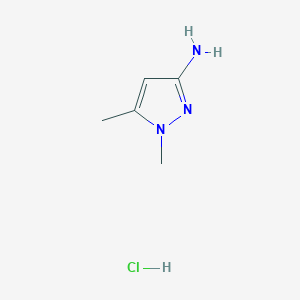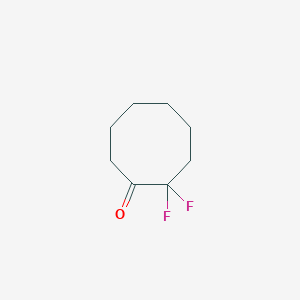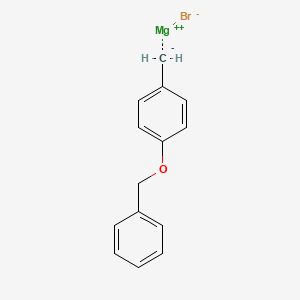
4-Benzyloxybenzyl Magnesium Bromide
描述
4-Benzyloxybenzyl Magnesium Bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a benzyloxybenzyl group, making it a versatile intermediate in various chemical reactions.
作用机制
Target of Action
4-Benzyloxybenzyl Magnesium Bromide is a Grignard reagent, a class of organometallic compounds commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms in various organic substrates, where it can facilitate the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the substrate. This is a concerted mechanism, where the nucleophile (the Grignard reagent) attacks the carbon atom at the same time that the leaving group (often a halide) is expelled . The result is the formation of a new carbon-carbon bond, effectively linking the substrate with the benzyloxybenzyl group .
Biochemical Pathways
While the specific biochemical pathways affected by this compound would depend on the particular substrate and reaction conditions, one common application of Grignard reagents is in the synthesis of alcohols, where they can add to carbonyl groups to form new carbon-carbon bonds . The downstream effects of this reaction would be the production of new organic compounds with altered structures and properties.
Pharmacokinetics
The pharmacokinetics of this compound, like other Grignard reagents, is not typically discussed in the same way as for drug molecules. This is because Grignard reagents are usually used in vitro for chemical synthesis, rather than being administered to living organisms. The reactivity and stability of grignard reagents can be influenced by factors such as temperature, solvent, and the presence of water or other impurities .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler substrates . This can lead to the production of a wide range of organic compounds, depending on the specific substrates and reaction conditions used.
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the reaction environment. Grignard reagents are typically prepared and used under anhydrous conditions, as they react vigorously with water to form hydrocarbons . They are also sensitive to oxygen and carbon dioxide, which can lead to the formation of unwanted byproducts . Therefore, the efficacy and stability of Grignard reagents like this compound are heavily influenced by environmental factors such as moisture, oxygen levels, and temperature .
生化分析
Biochemical Properties
The biochemical properties of 4-Benzyloxybenzyl Magnesium Bromide are not well-documented in the literature. It is known that magnesium, a component of this compound, plays a crucial role in many biochemical reactions. Magnesium is involved in over 300 enzyme-related processes, including DNA replication, protein synthesis, and energy production
Cellular Effects
While the specific cellular effects of this compound are not well-studied, the role of magnesium in cellular processes is well-documented. Magnesium is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling, as well as the stability of biomolecules, such as RNA, DNA, and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that magnesium ions can interact with various biomolecules, influencing their function and activity
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Magnesium, a component of this compound, is a key player in many metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Magnesium, a component of this compound, is transported by several transport systems in prokaryotes, including CorA, MgtA/B, and MgtE
准备方法
Synthetic Routes and Reaction Conditions
4-Benzyloxybenzyl Magnesium Bromide is typically synthesized through the reaction of 4-benzyloxybenzyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-Benzyloxybenzyl Bromide+Mg→4-Benzyloxybenzyl Magnesium Bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-Benzyloxybenzyl Magnesium Bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is frequently used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced in coupling reactions.
科学研究应用
4-Benzyloxybenzyl Magnesium Bromide has numerous applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the production of active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
相似化合物的比较
Similar Compounds
- Phenylmagnesium Bromide
- 4-Methoxyphenylmagnesium Bromide
- Benzylmagnesium Bromide
Uniqueness
4-Benzyloxybenzyl Magnesium Bromide is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.
属性
IUPAC Name |
magnesium;1-methanidyl-4-phenylmethoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNESCVGCLHXXEM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OCC2=CC=CC=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


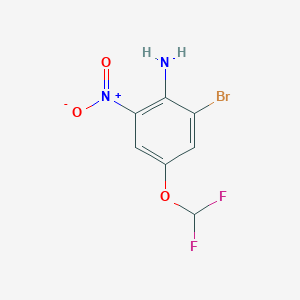

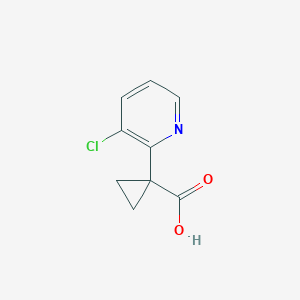
![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)
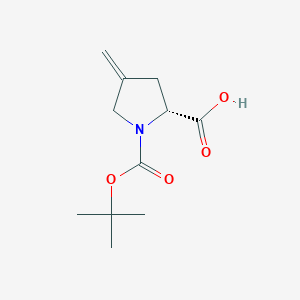
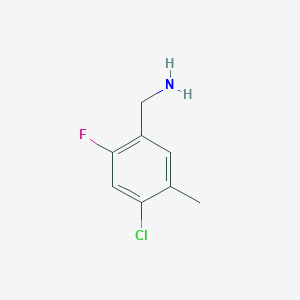
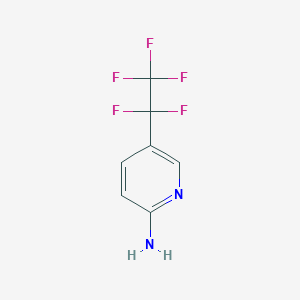
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B3039978.png)
